![molecular formula C15H13N7S B2923083 3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380180-08-3](/img/structure/B2923083.png)

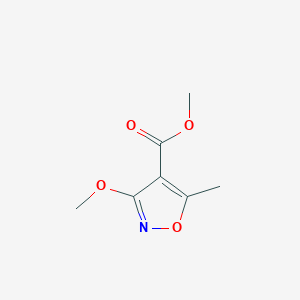

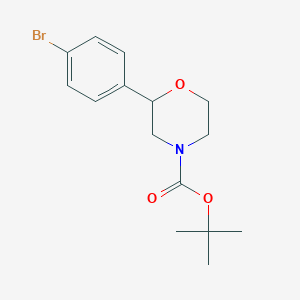

3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile” is a complex organic compound. It contains a thieno[3,2-d]pyrimidine core, which is a heterocyclic compound with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a part of the compound, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-yl group is a key structural feature .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thieno[3,2-d]pyrimidin-4-yl group can undergo various reactions .科学的研究の応用

Synthesis of Dyes

The compound has been explored for its application in the synthesis of disperse dyes. Research conducted by Ho (2005) involved diazotization and coupling processes to produce dyes with significant spectral characteristics and fastness properties when applied to polyester fibers (Ho, 2005).

Antimicrobial and Anticancer Activities

Investigations into the biological activity of derivatives of this compound have shown promising antimicrobial and anticancer properties. Al-Adiwish et al. (2017) detailed the synthesis of pyrazolo[1,5-a]pyrimidines with significant antibacterial, antifungal, and cytotoxicity effects against breast cancer cells (Al-Adiwish et al., 2017). Similarly, Elewa et al. (2021) synthesized new pyridines demonstrating antimicrobial and antitumor activities (Elewa et al., 2021).

Anti-Avian Influenza Virus (H5N1) Activity

Another study focused on the anti-avian influenza virus (H5N1) screening of novel pyrazolopyrimidine nucleoside derivatives, revealing moderate antiviral activity against the H5N1 virus, which indicates potential applications in antiviral therapy (Rashad et al., 2010).

Synthesis of Heterocyclic Compounds

The compound also serves as a precursor in the synthesis of various heterocyclic compounds. Studies have shown the synthesis of novel derivatives with potential biological activities, including antimicrobial, insecticidal, and anticancer properties. These derivatives are synthesized through reactions with different reagents, illustrating the compound's versatility in the creation of new therapeutic agents (Aly et al., 2007).

Corrosion Inhibition

In the field of chemistry, this compound has been investigated for its corrosion inhibition properties. Abdel Hameed et al. (2020) explored the corrosion inhibition efficiency of derivatives on C-steel surfaces in HCl, demonstrating that these compounds can significantly reduce corrosion, which is crucial for industrial applications (Abdel Hameed et al., 2020).

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications, particularly given the reported activity of related compounds against Mycobacterium tuberculosis . Further studies could also focus on optimizing its synthesis and exploring its reactivity.

作用機序

Target of Action

Thieno[3,2-d]pyrimidine derivatives have been reported to have diverse biological activities . They have been synthesized as inhibitors of EZH2, a histone-lysine N-methyltransferase enzyme , and have shown inhibitory activity against Cyt-bd, a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .

Mode of Action

Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 . EZH2 is part of the Polycomb-group (PcG) family, and it acts by tri-methylating ‘Lys-27’ of histone H3 (H3K27), leading to transcriptional repression. The inhibition of EZH2 can lead to the derepression of these genes, affecting cell proliferation and survival.

Biochemical Pathways

The inhibition of ezh2 can affect several pathways related to cell proliferation and survival . Additionally, the inhibition of Cyt-bd can disrupt the respiratory chain of Mycobacterium tuberculosis, affecting its survival and proliferation .

Pharmacokinetics

This property allows the drug to diffuse easily into cells .

Result of Action

Thieno[3,2-d]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines . They can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

特性

IUPAC Name |

3-[3-[methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7S/c1-21(15-13-11(2-5-23-13)19-9-20-15)10-7-22(8-10)14-12(6-16)17-3-4-18-14/h2-5,9-10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCSUWGKNRMYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2923013.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)